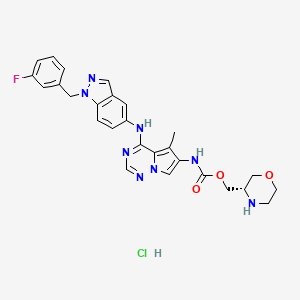

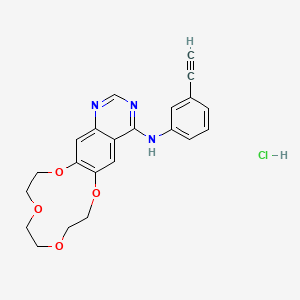

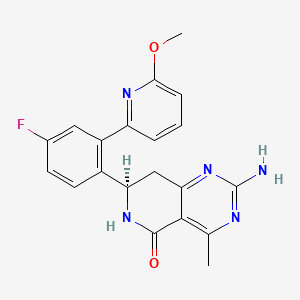

![molecular formula C17H22N6O2 B612048 2-{[(3r,4r)-3-Aminotetrahydro-2h-Pyran-4-Yl]amino}-4-[(4-Methylphenyl)amino]pyrimidine-5-Carboxamide CAS No. 1240390-27-5](/img/structure/B612048.png)

2-{[(3r,4r)-3-Aminotetrahydro-2h-Pyran-4-Yl]amino}-4-[(4-Methylphenyl)amino]pyrimidine-5-Carboxamide

説明

This compound, also known as GSK143, has the molecular formula C17H22N6O2 . It is a potent and highly selective SYK inhibitor showing good efficacy in the rat Arthus model.

Molecular Structure Analysis

The molecular weight of this compound is 342.4 g/mol . The IUPAC name is 2-[[(3 R ,4 R )-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 342.4 g/mol . It has 4 hydrogen bond donors and 7 hydrogen bond acceptors . The XLogP3-AA is 1.4, indicating its partition coefficient between octanol and water . It has a rotatable bond count of 5 .科学的研究の応用

Application in Cancer Treatment

Specific Scientific Field

Oncology

Summary of the Application

GSK143 has been identified as a potential therapeutic agent in cancer treatment . It acts as an inhibitor of glycogen synthase kinase-3β (GSK-3β), a protein kinase involved in various cell-signaling pathways and the regulation of hepatic glycolysis .

Methods of Application

The specific methods of application in cancer treatment are not detailed in the available sources. However, it is known that many small-molecule inhibitors of GSK-3β, like GSK143, have been explored for their effects in cancer treatment .

Results or Outcomes

While specific quantitative data is not available, it has been reported that GSK-3β inhibitors have shown potential in cancer treatment .

Application in Treatment of Neurodegenerative Diseases

Specific Scientific Field

Neurology

Summary of the Application

GSK143 has potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease (AD) . GSK-3β, the target of GSK143, is a key regulator of cognitive function and has been implicated in the process of neurodegenerative diseases .

Methods of Application

The specific methods of application in the treatment of neurodegenerative diseases are not detailed in the available sources. However, studies have shown that inhibiting GSK-3β can improve memory deficits and cognitive function .

Results or Outcomes

While specific quantitative data is not available, it has been reported that GSK-3β inhibitors have shown potential in improving memory deficits and cognitive function .

Application in Treatment of Inflammatory and Autoimmune Diseases

Specific Scientific Field

Immunology

Summary of the Application

GSK143 has been identified as a potent, highly selective, and orally bio-available spleen tyrosine kinase (Syk) inhibitor . Syk is a key mediator of B cell receptor (BCR) and Fc receptor (FcR) signaling in a variety of inflammatory cell types and has been implicated in the pathogenesis of a number of allergic and autoimmune diseases .

Methods of Application

GSK143’s inhibitory activity on BCR signaling was evaluated in human and murine whole blood by assessing the cell surface expression of IgM stimulated CD69 using flow cytometry .

Results or Outcomes

GSK143 dose-dependently inhibited the IgM stimulated CD69 expression in both human and murine whole blood . In a murine model of T cell independent immunisation, GSK143 administered orally once daily from day 1 to day 6, produced a significant reduction in the concentration of IgM antibodies .

Application in Treatment of Rheumatoid Arthritis

Specific Scientific Field

Rheumatology

Summary of the Application

GSK143 has been identified as a potential therapeutic agent in the treatment of rheumatoid arthritis . It acts as an inhibitor of spleen tyrosine kinase (Syk), a key mediator of B cell receptor (BCR) and Fc receptor (FcR) signaling in a variety of inflammatory cell types .

Methods of Application

The specific methods of application in the treatment of rheumatoid arthritis are not detailed in the available sources. However, it is known that many small-molecule inhibitors of Syk, like GSK143, have been explored for their effects in rheumatoid arthritis treatment .

Results or Outcomes

While specific quantitative data is not available, it has been reported that Syk inhibitors have shown potential in rheumatoid arthritis treatment .

Application in Treatment of B-cell Lymphoma

Specific Scientific Field

Hematology

Summary of the Application

GSK143 has potential applications in the treatment of B-cell lymphoma . Syk, the target of GSK143, is a key mediator of B cell receptor (BCR) signaling, which plays a crucial role in the survival and proliferation of B cells .

Methods of Application

The specific methods of application in the treatment of B-cell lymphoma are not detailed in the available sources. However, studies have shown that inhibiting Syk can potentially inhibit the growth of B-cell lymphomas .

Results or Outcomes

While specific quantitative data is not available, it has been reported that Syk inhibitors have shown potential in the treatment of B-cell lymphomas .

Application in Treatment of Asthma/Rhinitis

Specific Scientific Field

Pulmonology

Summary of the Application

GSK143 has been identified as a potential therapeutic agent in the treatment of asthma and rhinitis . It acts as an inhibitor of Syk, a key mediator of B cell receptor (BCR) and Fc receptor (FcR) signaling in a variety of inflammatory cell types .

Methods of Application

The specific methods of application in the treatment of asthma and rhinitis are not detailed in the available sources. However, it is known that many small-molecule inhibitors of Syk, like GSK143, have been explored for their effects in asthma and rhinitis treatment .

Results or Outcomes

While specific quantitative data is not available, it has been reported that Syk inhibitors have shown potential in the treatment of asthma and rhinitis .

特性

IUPAC Name |

2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2/c1-10-2-4-11(5-3-10)21-16-12(15(19)24)8-20-17(23-16)22-14-6-7-25-9-13(14)18/h2-5,8,13-14H,6-7,9,18H2,1H3,(H2,19,24)(H2,20,21,22,23)/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPYMFSSFLOJPH-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)NC3CCOCC3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCOC[C@@H]3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(3r,4r)-3-Aminotetrahydro-2h-Pyran-4-Yl]amino}-4-[(4-Methylphenyl)amino]pyrimidine-5-Carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

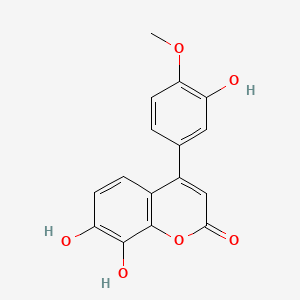

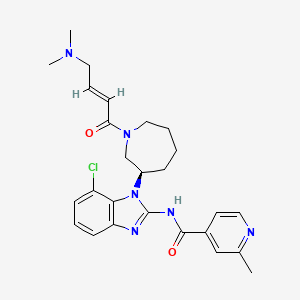

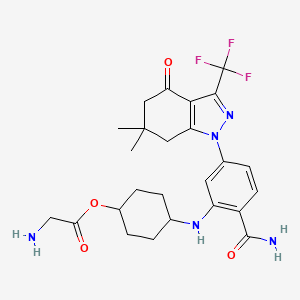

![9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone](/img/structure/B611972.png)

![6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one](/img/structure/B611973.png)